8-溴色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

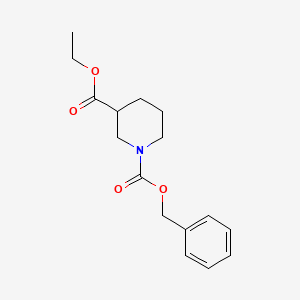

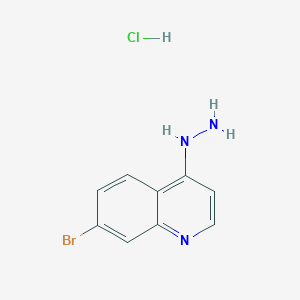

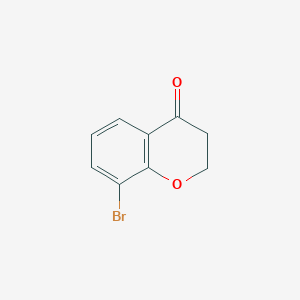

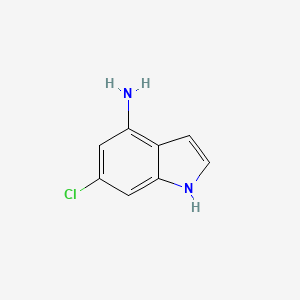

8-Bromochroman-4-one is a chemical compound that has gained attention in scientific research due to its diverse properties and potential applications in various fields . It has a molecular weight of 227.06 and its IUPAC name is 8-bromo-2,3-dihydro-4H-chromen-4-one .

Synthesis Analysis

The synthesis of chroman-4-one derivatives, including 8-Bromochroman-4-one, has been reported in several studies. The analogues were efficiently synthesized in a one-step procedure including a base-mediated aldol condensation using microwave irradiation . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Molecular Structure Analysis

The molecular structure of 8-Bromochroman-4-one is represented by the linear formula C9H7BrO2 . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Chemical Reactions Analysis

Chroman-4-one derivatives have been evaluated as novel inhibitors of SIRT2, an enzyme involved in aging-related diseases, e.g., neurodegenerative disorders . The most potent compounds, with inhibitory concentrations in the low micromolar range, were substituted in the 2-, 6-, and 8-positions .

Physical And Chemical Properties Analysis

8-Bromochroman-4-one is a solid at room temperature . Its molecular weight is 227.05 g/mol and it has a density of 1.196 ± 0.06 g/cm³ . It has a topological polar surface area of 26.3 Ų .

科学研究应用

Medicinal Chemistry: Building Block for Therapeutic Compounds

The chroman-4-one framework, to which 8-Bromochroman-4-one belongs, is a significant structural entity in medicinal chemistry. It serves as a major building block for synthesizing a wide variety of compounds with remarkable biological and pharmaceutical activities . The introduction of a bromine atom at the 8th position can potentially enhance these activities or confer additional properties, making it a valuable compound for drug development.

Organic Synthesis: Methodologies Improvement

Researchers have conducted several studies to improve the synthetic methodologies of 4-chromanone-derived compounds, including 8-Bromochroman-4-one . These advancements in synthetic methods are crucial for the efficient production of these compounds, which can be used in various chemical reactions and as intermediates in the synthesis of more complex molecules.

Pharmacological Activities: Diverse Biological Actions

8-Bromochroman-4-one derivatives exhibit a broad spectrum of pharmacological activities. They have been studied for their potential as anticancer agents, TNF-α inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and antileishmanial properties . This makes them highly relevant for the development of new treatments and therapies in various fields of medicine.

Cosmetic Applications: Skin and Hair Care

Derivatives of 8-Bromochroman-4-one have been used as active compounds in cosmetic preparations. They are involved in the care, improvement, and refreshment of the texture of the skin and hair. Additionally, they are used in the treatment of skin and hair-related defects such as inflammation, allergies, or wound healing processes . This highlights the compound’s versatility beyond pharmaceuticals.

Biological Studies: Enzyme Inhibition

The compound’s derivatives have shown promise as enzyme inhibitors, including anti-acetylcholinesterase (AchE) inhibitors . This is particularly important in the study of diseases like Alzheimer’s, where AchE inhibitors can play a role in managing symptoms by increasing the levels of acetylcholine in the brain.

Antiviral Research: HIV and Anticoronal Activities

In the realm of antiviral research, 8-Bromochroman-4-one has been investigated for its potential against viruses, including HIV and coronaviruses . Its derivatives could provide a scaffold for developing new antiviral drugs that can help in the fight against these global health threats.

安全和危害

未来方向

属性

IUPAC Name |

8-bromo-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFCRUZREBSOGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610538 |

Source

|

| Record name | 8-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromochroman-4-one | |

CAS RN |

204377-88-8 |

Source

|

| Record name | 8-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)

![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)